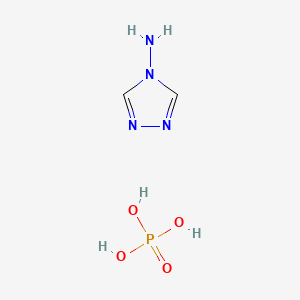
2-Nonyldecane-1,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nonyldecane-1,10-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms. This compound is a long-chain diol with the molecular formula C19H40O2. Diols are known for their versatility in chemical reactions and their applications in various fields, including organic synthesis, polymer chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Nonyldecane-1,10-diol can be synthesized through several methods. One common approach is the reduction of dicarbonyl compounds using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups at specific positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of corresponding alkenes or the hydrolysis of epoxides. These methods are chosen for their efficiency and scalability, allowing for the large-scale production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Nonyldecane-1,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions include aldehydes, ketones, alkanes, and halogenated compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Nonyldecane-1,10-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-Nonyldecane-1,10-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and interactions. In biological systems, the compound may interact with enzymes and receptors, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
1,10-Decanediol: A similar long-chain diol with ten carbon atoms.
1,12-Dodecanediol: Another long-chain diol with twelve carbon atoms.
1,8-Octanediol: A shorter-chain diol with eight carbon atoms
Uniqueness
2-Nonyldecane-1,10-diol is unique due to its specific chain length and the position of the hydroxyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specific applications that other diols may not fulfill. Its long carbon chain provides hydrophobic characteristics, while the hydroxyl groups offer sites for further chemical modifications.
Propiedades
Número CAS |
48074-20-0 |
|---|---|
Fórmula molecular |
C19H40O2 |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
2-nonyldecane-1,10-diol |
InChI |
InChI=1S/C19H40O2/c1-2-3-4-5-6-9-12-15-19(18-21)16-13-10-7-8-11-14-17-20/h19-21H,2-18H2,1H3 |
Clave InChI |
NWBSCTPRDWXMOL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CCCCCCCCO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


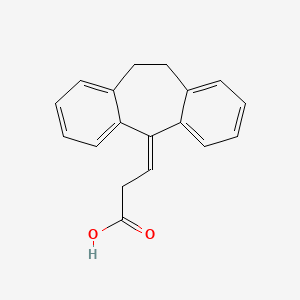
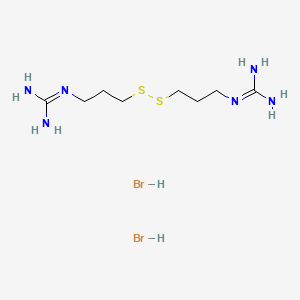

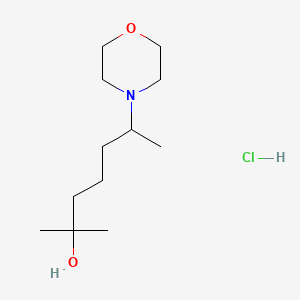
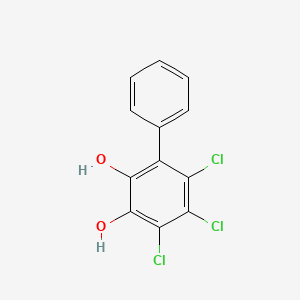
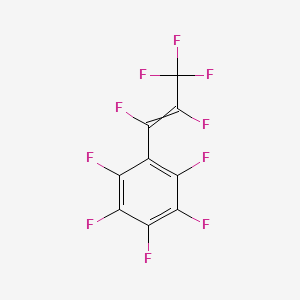
![N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid](/img/structure/B14668091.png)
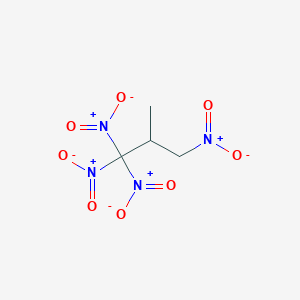
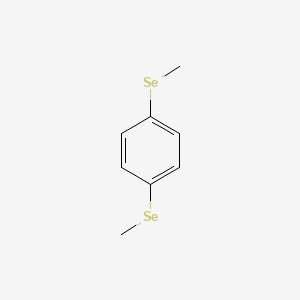
![4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B14668100.png)

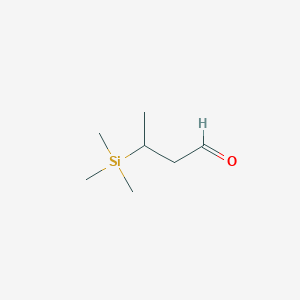
![[[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol](/img/structure/B14668119.png)
